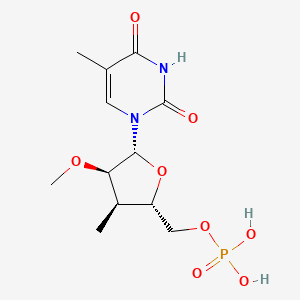
2-Carboxypropyl-coenzyme a
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Carboxypropyl-Coenzyme A is a small molecule that belongs to the class of organic compounds known as S-alkyl-CoAs. These are alkyl sulfides consisting of coenzyme A that carries an S-alkyl substituent. This compound is involved in various biochemical processes, particularly in metabolic pathways .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Carboxypropyl-Coenzyme A can be achieved through chemo-enzymatic methods. One common approach involves the use of acyl-CoA dehydrogenases to convert acyl-CoAs into enoyl-CoAs. This method is particularly valuable when precursor acids are not commercially available .
Industrial Production Methods: Industrial production of this compound typically involves the enzymatic reaction of coenzyme A with specific acyl groups. The product is then purified using ion exchange chromatography. This method ensures high purity and yield, making it suitable for large-scale production .
化学反应分析
Types of Reactions: 2-Carboxypropyl-Coenzyme A undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure optimal yield and selectivity .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .
科学研究应用
2-Carboxypropyl-Coenzyme A has a wide range of scientific research applications, including:
Chemistry: It is used as a key intermediate in the synthesis of various organic compounds.
Biology: It plays a crucial role in metabolic pathways, particularly in the citric acid cycle and fatty acid biosynthesis.
Medicine: It is studied for its potential therapeutic applications in treating metabolic disorders.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
作用机制
The mechanism of action of 2-Carboxypropyl-Coenzyme A involves its role as a carrier of acyl groups within cells. It participates in acyl transfer reactions, which are essential for various metabolic processes. The molecular targets and pathways involved include enzymes such as acetyl-CoA synthetase and ATP citrate lyase, which regulate lipid synthesis and energy metabolism .
Similar Compounds:
Acetyl-Coenzyme A: Involved in the synthesis and oxidation of fatty acids.
Succinyl-Coenzyme A: Plays a role in the citric acid cycle.
Malonyl-Coenzyme A: Involved in fatty acid biosynthesis.
Uniqueness: this compound is unique due to its specific role in certain metabolic pathways and its ability to form various derivatives through chemical reactions. This makes it a valuable compound for both research and industrial applications .
属性
分子式 |
C25H42N7O18P3S |
|---|---|
分子量 |
853.6 g/mol |
IUPAC 名称 |
(2R)-3-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-2-methylpropanoic acid |
InChI |
InChI=1S/C25H42N7O18P3S/c1-13(24(37)38)9-54-7-6-27-15(33)4-5-28-22(36)19(35)25(2,3)10-47-53(44,45)50-52(42,43)46-8-14-18(49-51(39,40)41)17(34)23(48-14)32-12-31-16-20(26)29-11-30-21(16)32/h11-14,17-19,23,34-35H,4-10H2,1-3H3,(H,27,33)(H,28,36)(H,37,38)(H,42,43)(H,44,45)(H2,26,29,30)(H2,39,40,41)/t13-,14+,17+,18+,19-,23+/m0/s1 |
InChI 键 |
YLEVKEKTOJAHCY-UQCJFRAESA-N |
手性 SMILES |
C[C@@H](CSCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)C(=O)O |
规范 SMILES |
CC(CSCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




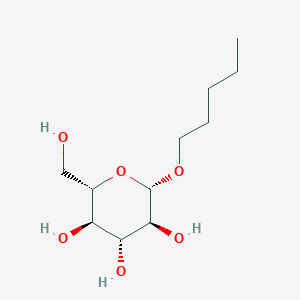

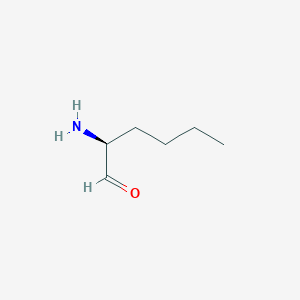

![(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[hydroxy-[(4-nitrophenyl)methoxy]methyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B10777628.png)
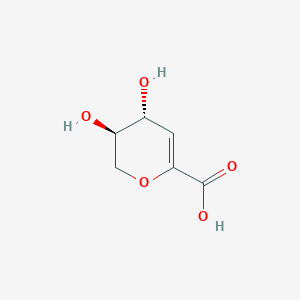
![4-[2-Acetylamino-2-(1-biphenyl-4-ylmethyl-2-oxo-azepan-3-ylcarbamoyl)-ethyl]-2-formyl-benzoic acid](/img/structure/B10777636.png)
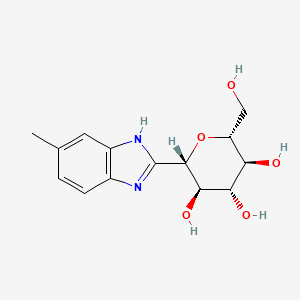

![5-bromo-N-[(2S)-2,3-dihydroxypropoxy]-3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzamide](/img/structure/B10777663.png)

